
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate typically involves the reaction of 4-(2-oxopyridin-1(2H)-YL)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate has been investigated for various biological activities, making it a candidate for drug development:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Antimalarial Activity : Studies have shown that derivatives of this compound can inhibit the growth of malaria parasites, suggesting potential use in antimalarial therapies .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Pharmaceutical Applications
The unique properties of this compound position it as a valuable intermediate in pharmaceutical synthesis:
- Drug Development : Its derivatives are being explored as potential candidates for new drugs targeting various diseases, including infections and cancer. The structural versatility allows modifications that can enhance efficacy and reduce side effects .
- Pharmacological Studies : The compound has been used in structure-activity relationship (SAR) studies to understand how structural changes influence biological activity. This research aids in the design of more potent analogs .
Case Studies
Several studies highlight the applications of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyridine ring could enhance antimicrobial potency.
- Antimalarial Potential :
-
Inflammation Studies :
- In vitro studies assessed the anti-inflammatory properties of this compound, showing significant inhibition of pro-inflammatory cytokines in activated macrophages, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate can be compared with other pyridone derivatives:
4-(2-oxopyridin-1(2H)-YL)benzoic acid: Similar structure but lacks the ethyl ester group.
2-oxo-1,2-dihydropyridine: A simpler pyridone derivative without the benzoate moiety.
Ethyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate: A structural isomer with the ketone group at a different position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring with an oxo group and an ethyl benzoate moiety. Its molecular formula is with a molecular weight of approximately 245.26 g/mol. The presence of both the pyridine and benzoate functionalities contributes to its biological properties.
Biological Activity
Research has indicated that this compound exhibits significant antibacterial and antifungal activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antimicrobial Activity
In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against key pathogens. This suggests a strong potential for development as an antimicrobial agent.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Candida albicans | 0.016 |
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial properties of several derivatives related to this compound. The results indicated that structural modifications influenced the antibacterial efficacy, with certain substitutions enhancing activity against resistant strains .
- Antifungal Activity : Another investigation focused on the antifungal properties of the compound, revealing effective inhibition against Candida albicans. The study highlighted that the presence of specific functional groups significantly improved antifungal activity .
- Cytotoxicity and Apoptosis : In cancer research, this compound was tested for cytotoxic effects on various cancer cell lines. Results showed promising cytotoxicity with IC50 values indicating effective cell death induction through apoptosis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyridine Ring : Known for its ability to chelate metal ions, enhancing biological interactions.
- Benzoate Group : Contributes to lipophilicity, improving membrane permeability and bioavailability.
Research indicates that modifications in these regions can lead to enhanced biological activities, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
ethyl 4-(2-oxopyridin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQOLXPJHYYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586528 | |
Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-26-7 | |
Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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